5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes chloro, methylsulfanyl, and piperidinylcarbonyl groups
Preparation Methods
The synthesis of 5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. The synthetic route typically starts with the preparation of the isoindole core, followed by the introduction of the chloro and methylsulfanyl groups. The final step involves the addition of the piperidinylcarbonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in binding to these targets, while the piperidinylcarbonyl group enhances the compound’s stability and solubility .
Comparison with Similar Compounds
Similar compounds include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in oxidation reactions.
5,6-Dichloro-2-methylbenzimidazole: Another compound with chloro groups, used in various chemical reactions.
The uniqueness of 5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C18H20Cl2N2O3S |
---|---|
Molecular Weight |
415.3g/mol |
IUPAC Name |
5,6-dichloro-2-(4-methylsulfanyl-1-oxo-1-piperidin-1-ylbutan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-26-8-5-15(18(25)21-6-3-2-4-7-21)22-16(23)11-9-13(19)14(20)10-12(11)17(22)24/h9-10,15H,2-8H2,1H3 |
InChI Key |
WRFQDQIWGURORS-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)N1CCCCC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Canonical SMILES |
CSCCC(C(=O)N1CCCCC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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